8,8-Diethoxyoct-1-EN-6-yne
Description
Structure
3D Structure
Properties
CAS No. |
103527-84-0 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
8,8-diethoxyoct-1-en-6-yne |
InChI |
InChI=1S/C12H20O2/c1-4-7-8-9-10-11-12(13-5-2)14-6-3/h4,12H,1,5-9H2,2-3H3 |
InChI Key |
DAZDGWCMBWNVMB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C#CCCCC=C)OCC |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches to 8,8 Diethoxyoct 1 En 6 Yne and Its Analogs
Retrosynthetic Disconnections and Precursor Identification for 8,8-Diethoxyoct-1-en-6-yne
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available, or easily synthesized precursors. For a molecule with multiple functional groups like this compound, this analysis reveals key bond formations and highlights the need for strategic use of protecting groups.
The diethyl acetal (B89532) at the C-8 position is the most labile functional group under acidic conditions and is best viewed as a protected aldehyde. A functional group interconversion (FGI) is the most logical initial retrosynthetic step.
Disconnection: The two C8-O bonds of the acetal.
Precursor: This disconnection leads to the precursor oct-1-en-6-ynal .
Synthetic Rationale: Aldehydes are highly reactive towards nucleophiles and can be unstable under various reaction conditions, including those involving strong bases used in alkyne chemistry. The acetal serves as a robust protecting group that is stable to basic, organometallic, and many oxidative/reductive conditions. The forward synthesis to form the acetal from the aldehyde is a high-yielding and reliable reaction, typically involving treatment of the aldehyde with ethanol (B145695) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) with azeotropic removal of water.
The following table summarizes the retrosynthetic disconnection of the acetal group.
| Retrosynthetic Step | Target Moiety | Key Precursor | Forward Reaction Conditions |
|---|---|---|---|
| Functional Group Interconversion (FGI) | 8,8-Diethoxy Acetal | Aldehyde (oct-1-en-6-ynal) | Ethanol (EtOH), Acid Catalyst (e.g., p-TsOH), Dean-Stark Apparatus |
After simplifying the target to its aldehyde precursor, oct-1-en-6-ynal , the next stage of analysis focuses on disconnecting the carbon skeleton to form the enyne backbone. The key disconnection is the C5-C6 bond, which separates the alkene and alkyne fragments.
Several powerful C-C bond-forming reactions can be envisioned for this step:
Alkylation of an Acetylide: This approach involves disconnecting the C5-C6 bond to generate an acetylide anion synthon and an alkyl electrophile synthon.
Precursors: This leads to 3,3-diethoxyprop-1-yne (as the nucleophile source after deprotonation) and an electrophile like 5-bromopent-1-ene or a related tosylate. The forward reaction involves treating the terminal alkyne with a strong base (e.g., n-butyllithium, sodium amide) followed by addition of the alkyl halide.
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction is a cornerstone of alkyne synthesis.
Precursors: The disconnection of the C6-C7 bond (less common for this specific target but viable) or the C5-C6 bond can be considered. For a C5-C6 disconnection, one could envision a coupling between a terminal alkyne like hex-5-ynal diethyl acetal and a vinyl halide like vinyl bromide , though this is less direct. A more strategic Sonogashira approach would be to build a precursor to the target.
Wittig Reaction: This strategy focuses on forming the C1=C2 double bond last.
Disconnection: The C1=C2 bond.
Precursors: This disconnection reveals an aldehyde, 7,7-diethoxyhept-5-ynal , and the methylenetriphenylphosphorane ylide (Ph₃P=CH₂). This approach is highly effective for installing a terminal alkene.
The following table compares these disconnection strategies for the enyne core.
| Disconnection Strategy | Bond Disconnected | Key Precursors | Reaction Class |
|---|---|---|---|
| Acetylide Alkylation | C5-C6 | 3,3-Diethoxyprop-1-yne + 5-Bromopent-1-ene | Nucleophilic Substitution (SN2) |
| Wittig Olefination | C1=C2 | 7,7-Diethoxyhept-5-ynal + Ph₃P=CH₂ | Ylide Addition/Elimination |
Synthesizing a molecule with three distinct functional groups requires a hierarchical strategy where the order of reactions is carefully chosen to avoid unwanted side reactions.
Protecting Group Priority: The acetal is installed to protect the aldehyde functionality. This protection must be implemented before any steps involving strong nucleophiles or bases (like acetylide formation) that would otherwise attack the carbonyl group. Therefore, a precursor like 3,3-diethoxyprop-1-yne is a superior starting material to its corresponding aldehyde.
Order of Bond Formation: The most convergent and efficient strategy would involve coupling two fragments of moderate complexity. The acetylide alkylation approach (Section 2.1.2) is an excellent example of this hierarchy.
Step 1: Synthesize or procure the two key fragments: the protected alkyne (3,3-diethoxyprop-1-yne ) and the alkene-containing halide (5-bromopent-1-ene ).
Step 2: Execute the key C-C bond formation (alkylation) to assemble the full eight-carbon skeleton with all three functional groups in place.
This sequence ensures that the sensitive functionalities are either protected (acetal) or are robust enough (alkene, internal alkyne) to withstand the reaction conditions.
This hierarchical plan minimizes the number of linear steps and maximizes the probability of success by addressing functional group compatibility at the design stage.
Forward Synthesis Pathways for this compound
Based on the retrosynthetic analysis, we can outline plausible forward synthetic routes. Here, we focus on advanced methodologies for assembling the enyne structure.
While classical methods like acetylide alkylation are robust, modern catalytic methods offer alternative and powerful routes for C-C bond formation.
Olefin metathesis, particularly cross-metathesis (CM), has emerged as a powerful tool for C=C bond formation. While enyne metathesis typically rearranges 1,n-enynes into conjugated dienes, cross-metathesis can be used to construct a molecule containing an alkyne, thus assembling an enyne structure.
A hypothetical cross-metathesis approach to an analog of the target molecule could involve the reaction of two simpler olefins, one of which contains a pre-formed alkyne-acetal moiety. For instance, to synthesize an analog like 1,1-diethoxy-7-methyloct-1-en-6-yne , one could react 1,1-diethoxyprop-1-ene with 5-methylhex-1-en-5-yne using a metathesis catalyst.
However, a more direct application for constructing the specific skeleton of this compound is less common via metathesis. Instead, metathesis is often employed to synthesize one of the key precursors identified in the retrosynthesis. For example, the precursor 5-bromopent-1-ene could potentially be synthesized via cross-metathesis of allyl bromide and propene , although other routes are more conventional.
The choice of catalyst is critical for the success of olefin metathesis. Ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, are widely used due to their functional group tolerance and stability.
The following table details common olefin metathesis catalysts and their general characteristics.
| Catalyst Name | Generation | Key Features | Potential Application |
|---|---|---|---|
| Grubbs Catalyst, 1st Gen | First | Good activity, sensitive to air/moisture. | Ring-closing and cross-metathesis of simple olefins. |
| Grubbs Catalyst, 2nd Gen | Second | Higher activity, greater stability, tolerates more functional groups. | Cross-metathesis of sterically hindered or electron-deficient olefins. |
| Hoveyda-Grubbs Catalyst, 2nd Gen | Second | Excellent stability, recoverable, slower initiation. | Reactions requiring high stability and low catalyst loading. |
Alkene-Alkyne (Enyne) Formation Strategies
Cross-Coupling Methodologies (e.g., Sonogashira Coupling Precursors)
The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst and is carried out under mild conditions, making it suitable for the synthesis of complex molecules. wikipedia.org The 1,3-enyne moiety, a key feature of this compound, can be efficiently synthesized using the Sonogashira reaction. wikipedia.orgorganic-chemistry.org
The general scheme for a Sonogashira coupling involves the reaction of a terminal alkyne with a vinyl or aryl halide in the presence of a palladium catalyst, a copper(I) salt (typically CuI), and a base, such as an amine.
Table 1: Key Components of the Sonogashira Coupling Reaction
| Component | Role | Common Examples |
| Palladium Catalyst | Facilitates the oxidative addition and reductive elimination steps. | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, PdCl₂(dppf) |
| Copper(I) Co-catalyst | Activates the alkyne. | CuI |
| Base | Neutralizes the hydrogen halide formed during the reaction. | Triethylamine (NEt₃), Diisopropylamine (i-Pr₂NH) |
| Solvent | Provides a medium for the reaction. | Tetrahydrofuran (THF), Toluene, Dimethylformamide (DMF) |
This table summarizes the essential components and their functions in a typical Sonogashira coupling reaction.
For the synthesis of enynes, vinyl halides are common coupling partners. Vinyl iodides are particularly reactive towards oxidative addition to the palladium(0) catalyst, allowing for milder reaction conditions. wikipedia.org The stereochemistry of the resulting enyne is typically retained from the vinyl halide precursor. organic-chemistry.org Recent advancements have also explored the use of arenediazonium salts as alternatives to aryl halides. wikipedia.org Furthermore, copper-free Sonogashira protocols have been developed to circumvent issues associated with the use of copper, such as the formation of alkyne homocoupling byproducts. wikipedia.org
Elimination Reactions for Alkyne Generation from Dihalides
An alternative and fundamental approach to constructing the alkyne functionality is through double dehydrohalogenation of dihaloalkanes. libretexts.orgfiveable.me This elimination reaction typically involves treating a vicinal (halogens on adjacent carbons) or geminal (halogens on the same carbon) dihalide with a strong base. masterorganicchemistry.comlibretexts.org
The reaction proceeds via a twofold E2 mechanism. libretexts.orgchemistrysteps.com A strong base abstracts a proton, leading to the elimination of a hydrogen halide and the formation of a vinylic halide intermediate. A second equivalent of the strong base then facilitates another elimination to form the alkyne. masterorganicchemistry.com
Table 2: Common Bases for Double Dehydrohalogenation
| Base | Solvent | Key Features |
| Sodium amide (NaNH₂) | Liquid ammonia (B1221849) (NH₃) | Very strong base, effective for both internal and terminal alkynes. masterorganicchemistry.comchemistrysteps.com Requires an aqueous workup. libretexts.org |
| Potassium tert-butoxide (KOtBu) | tert-Butanol | Bulky base, can favor the formation of less substituted alkynes. |
| Sodium hydroxide (B78521) (NaOH) | Water/Ethanol | Less effective for the second elimination step from the less reactive vinyl halide. |
This table highlights common bases used for the synthesis of alkynes from dihalides and their characteristics.
When preparing terminal alkynes, a third equivalent of a very strong base like sodium amide is often necessary. This is because the terminal alkyne proton is acidic (pKa ≈ 25) and will be deprotonated by the base. masterorganicchemistry.comchemistrysteps.com An aqueous workup is then required to reprotonate the resulting alkynide ion. chemistrysteps.com This method can also be integrated into a sequence starting from an alkene, which is first halogenated to a vicinal dihalide and then subjected to double elimination. libretexts.orglibretexts.org
Acetal Introduction and Formation
Acetals serve as crucial protecting groups for aldehydes and ketones due to their stability under neutral or basic conditions and their facile cleavage in the presence of aqueous acid. wikipedia.orgmasterorganicchemistry.com
Direct Acetalization of Aldehydes/Ketones in Complex Molecules
The direct acetalization of an aldehyde or ketone involves its reaction with two equivalents of an alcohol in the presence of an acid catalyst. masterorganicchemistry.comlibretexts.org The reaction proceeds through a hemiacetal intermediate. libretexts.org To drive the equilibrium towards the acetal, water, a byproduct of the reaction, is typically removed.
The mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. libretexts.org Nucleophilic attack by the alcohol, followed by deprotonation, yields the hemiacetal. libretexts.org Subsequent protonation of the hydroxyl group of the hemiacetal, elimination of water, and attack by a second molecule of alcohol leads to the acetal. libretexts.org
Recent developments have focused on milder and more efficient methods for acetalization, including the use of trace amounts of conventional acids, which can proceed even without the removal of water. nih.gov Electrochemical methods for direct anodic acetalization under neutral conditions have also been developed, offering good functional group tolerance. rsc.org
Selective Acetal Formation in the Presence of Unsaturation
Performing acetalization in a molecule containing sites of unsaturation, such as the enyne moiety in this compound, requires careful selection of reaction conditions to avoid unwanted side reactions. While traditional acid catalysis is common, it can sometimes be incompatible with acid-sensitive groups like alkenes and alkynes. nih.gov
To achieve selective acetal formation, milder catalysts and conditions are often employed. For instance, using a catalytic amount of a Lewis acid or a solid-supported acid can promote the reaction while minimizing side reactions with the double or triple bonds. organic-chemistry.org Photocatalytic methods using visible light have also emerged as a green and chemoselective way to form acetals, proceeding under neutral conditions that are compatible with a wide range of functional groups, including alkenes and alkynes. researchgate.netnih.gov Another approach involves basic conditions, using a sodium alkoxide and a corresponding trifluoroacetate (B77799) ester, which provides orthogonality to acid-sensitive protecting groups. researchgate.net
Integration of Enyne and Acetal Moieties in a Single Synthetic Sequence
The synthesis of a molecule like this compound requires the strategic integration of the methods described above. A plausible retrosynthetic analysis would involve disconnecting the molecule at the acetal and the enyne bonds.
One possible forward synthetic route could involve the formation of the enyne system first, for instance, via a Sonogashira coupling of a suitable vinyl halide with a terminal alkyne that already contains a precursor to the acetal, or a protected aldehyde. Alternatively, the acetal could be introduced first onto a fragment that is later subjected to coupling or elimination reactions to form the enyne.
Recent research has demonstrated the synthesis of acetal-containing enyne monomers for applications in polymerization. nih.govresearchgate.netresearchgate.net These syntheses often involve multi-step sequences where the acetal and enyne functionalities are carefully constructed. For example, an alcohol can be converted to an acetal-containing intermediate which is then coupled with an alkyne.
Protecting Group Chemistry in the Synthesis of this compound
In the synthesis of multifunctional molecules, protecting groups are indispensable tools to ensure chemoselectivity. wikipedia.orgorganic-chemistry.org They temporarily mask a reactive functional group to prevent it from reacting in subsequent steps. organic-chemistry.orgresearchgate.net For the synthesis of this compound, the aldehyde or ketone that is the precursor to the diethyl acetal is a key functional group to consider for protection.
The diethyl acetal itself can be viewed as a protecting group for the carbonyl functionality. masterorganicchemistry.com It is stable to bases, organometallic reagents, and reducing agents, but can be readily removed (deprotected) with aqueous acid to regenerate the carbonyl group. masterorganicchemistry.compressbooks.pub This orthogonality is crucial in a multi-step synthesis.
Table 3: Protecting Group Strategy for a Carbonyl Group
| Protecting Group | Formation Conditions | Deprotection Conditions | Stability |
| Diethyl Acetal | Aldehyde/Ketone, Ethanol, Acid Catalyst | Aqueous Acid (e.g., HCl, H₂SO₄) | Basic and nucleophilic reagents, hydrides, organometallics, catalytic hydrogenation. |
This table outlines the use of a diethyl acetal as a protecting group for a carbonyl functional group.
If other reactive functional groups were present in the precursors to this compound, other protecting groups might be necessary. For example, if a hydroxyl group were present elsewhere in the molecule, it might be protected as a silyl (B83357) ether (e.g., TMS, TBS) or a benzyl (B1604629) ether to prevent it from interfering with reactions such as the formation of an alkynide anion for a coupling reaction. cureffi.orglibretexts.org The choice of protecting group depends on its stability to the reaction conditions of subsequent steps and the ease of its selective removal. organic-chemistry.org
Stereoselective Synthesis of this compound Derivatives
While this compound itself is achiral and possesses a terminal alkene without E/Z isomerism, the synthesis of its derivatives frequently requires precise control over stereochemistry. Stereoselectivity is paramount when constructing analogs with internal alkenes or new stereocenters, as stereoisomers often exhibit vastly different biological activities or material properties.
Control of Alkene Geometry (E/Z Isomerism)
For analogs of this compound containing an internal double bond, controlling the geometry (E- or Z-isomerism) is a primary synthetic challenge. Several reliable methods exist to achieve this.
Wittig-Type Reactions: The reaction of a phosphorus ylide with an aldehyde or ketone is a classic method for alkene synthesis. The stereochemical outcome is highly dependent on the nature of the ylide.
Z-Selectivity: Unstabilized ylides (e.g., Ph₃P=CHR where R is alkyl) react under kinetic control, typically through a four-membered oxaphosphetane intermediate, to yield predominantly the Z-alkene.
E-Selectivity: Stabilized ylides (e.g., Ph₃P=CHCO₂R) are less reactive and allow for equilibration to the more thermodynamically stable intermediate, leading to the E-alkene. The Horner-Wadsworth-Emmons (HWE) reaction, using a phosphonate (B1237965) ester, is a powerful modification that almost exclusively provides the E-alkene.
Alkyne Partial Reduction: The alkyne moiety within the enyne framework is an ideal precursor for the stereospecific synthesis of an internal alkene.
Z-Alkene Synthesis: Catalytic hydrogenation using Lindlar's catalyst (Pd/CaCO₃ poisoned with lead(II) acetate (B1210297) and quinoline) delivers hydrogen via syn-addition to the alkyne face, resulting in the clean formation of the Z-alkene.
E-Alkene Synthesis: Dissolving metal reduction, typically using sodium or lithium in liquid ammonia, proceeds via a radical anion intermediate. Protonation and further reduction lead to the thermodynamically more stable anti-addition product, the E-alkene.
| Method | Reagents | Typical Stereochemical Outcome | Notes |
|---|---|---|---|
| Wittig Reaction | Unstabilized Ylide (e.g., Ph₃P=CHCH₃) | Z-alkene | Kinetically controlled; salt-free conditions enhance selectivity. |
| Horner-Wadsworth-Emmons | Phosphonate Ester + Base (e.g., NaH) | E-alkene | Thermodynamically controlled; water-soluble phosphate (B84403) byproduct simplifies purification. |
| Lindlar Hydrogenation | H₂, Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂) | Z-alkene | Syn-addition of hydrogen to the alkyne. |
| Dissolving Metal Reduction | Na or Li, liquid NH₃ | E-alkene | Anti-addition of hydrogen via a radical anion intermediate. |
Diastereoselective Approaches to Chiral Enynes
The introduction of new stereocenters into the carbon backbone of enyne analogs requires diastereoselective methods to control the relative configuration of these centers. This is often achieved through substrate-directed reactions, the use of chiral auxiliaries, or chiral catalysts.
For example, if an analog of this compound were to be synthesized with a hydroxyl group at the C5 position, this would create a chiral center. If a ketone precursor at C5 were to be reduced, the stereochemical outcome would be critical.
Substrate-Directed Reduction: If another stereocenter already exists in the molecule (e.g., at C3), a bulky reducing agent like L-Selectride (lithium tri-sec-butylborohydride) will approach the C5 ketone from the less sterically hindered face, leading to a high diastereomeric excess of one alcohol isomer. This is known as steric approach control.
Chiral Auxiliary Control: An alternative strategy involves attaching a chiral auxiliary to the molecule. For instance, an aldol (B89426) reaction between the deprotected C8 aldehyde and a chiral enolate (such as one derived from an Evans' oxazolidinone) can create new stereocenters at C7 and a new C-OH at C6 with high diastereoselectivity. The auxiliary is then cleaved and removed, leaving behind a chiral, non-racemic product.
Chelation-Controlled Reactions: If a nearby functional group (like a hydroxyl or ether oxygen) can coordinate to a metal cation (e.g., Mg²⁺, Ti⁴⁺), it can lock the conformation of the substrate. A subsequent reaction, such as addition of a nucleophile to a carbonyl, will then occur from a specific face, as dictated by the chelated complex.
These strategies provide the synthetic chemist with a powerful toolkit to control the three-dimensional architecture of complex enyne derivatives, enabling the synthesis of specific diastereomers for further study or application.
Reactivity and Transformational Chemistry of 8,8 Diethoxyoct 1 En 6 Yne
Selective Reactions of the Alkene Moiety
The structure of 8,8-diethoxyoct-1-en-6-yne contains three distinct functional groups: a terminal alkene, an internal alkyne, and a diethyl acetal (B89532). This polyfunctionality allows for a rich and selective chemistry, provided that appropriate reagents and conditions are chosen. The terminal alkene (C1-C2 double bond) is an electron-rich moiety susceptible to a variety of transformations, most notably electrophilic additions and hydroboration reactions. The key challenge and opportunity in its chemistry lie in achieving high chemoselectivity, allowing the alkene to react while leaving the alkyne and acetal groups intact.
In reactions involving electrophilic attack, terminal alkenes are generally more reactive than internal alkynes. This difference in reactivity is attributed to the lower activation energy required to form the cyclic, bridged intermediate (e.g., a bromonium ion) with the sp²-hybridized carbons of the alkene compared to the more strained intermediate involving the sp-hybridized carbons of the alkyne. This inherent reactivity difference can be exploited to selectively functionalize the C1-C2 double bond of this compound.
Key electrophilic additions include:
Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), can be directed selectively to the alkene. By using one equivalent of the halogen at low temperatures in an inert solvent (e.g., CH₂Cl₂ or CCl₄), the primary product is the 1,2-dihaloalkane, leaving the alkyne untouched. The reaction proceeds via a cyclic halonium ion intermediate, followed by backside attack of the halide ion, resulting in the formation of 1,2-dibromo-8,8-diethoxyoct-6-yne.
Epoxidation: Peroxyacids, most commonly meta-chloroperoxybenzoic acid (m-CPBA), are highly effective reagents for the selective epoxidation of the alkene moiety. The electron-deficient nature of the alkyne makes it significantly less reactive towards m-CPBA than the electron-rich alkene. This reaction, typically performed in a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂), yields the corresponding epoxide, 2-(6,6-diethoxyhex-4-yn-1-yl)oxirane, in high yield. The acetal group is stable under these mildly acidic conditions.
The table below summarizes these selective electrophilic additions.
| Reaction Type | Reagents & Conditions | Product | Chemoselectivity Notes |
|---|---|---|---|
| Halogenation | 1 eq. Br₂, CH₂Cl₂ or CCl₄, low temp. (e.g., 0 °C) | 1,2-Dibromo-8,8-diethoxyoct-6-yne | High selectivity for the alkene over the less reactive internal alkyne. |
| Epoxidation | m-CPBA, CH₂Cl₂, room temp. | 2-(6,6-Diethoxyhex-4-yn-1-yl)oxirane | Excellent selectivity due to the high reactivity of alkenes with peroxyacids compared to alkynes. |
Hydroboration-oxidation is a powerful two-step process for the anti-Markovnikov hydration of an alkene. This reaction exhibits exceptional chemoselectivity for alkenes over alkynes, particularly when sterically hindered boranes are used.
For this compound, the reaction proceeds as follows:
Hydroboration: A borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or the more selective 9-borabicyclo[3.3.1]nonane (9-BBN), adds across the C1-C2 double bond. The boron atom adds to the less substituted carbon (C1), and the hydrogen atom adds to the more substituted carbon (C2). The use of 9-BBN is often preferred as its steric bulk almost completely suppresses any reaction with the internal alkyne.
Oxidation: The resulting organoborane intermediate is then oxidized in situ using basic hydrogen peroxide (H₂O₂/NaOH). This step replaces the carbon-boron bond with a carbon-oxygen bond, yielding a primary alcohol.
The final product of this sequence is 8,8-diethoxyoct-6-yn-1-ol . The acetal functional group remains unaffected by both the hydroboration and the basic oxidation steps.
| Reaction Step | Reagents & Conditions | Intermediate/Product | Key Features |
|---|---|---|---|
| 1. Hydroboration | 9-BBN or BH₃·THF, THF | Trialkylborane Intermediate | Anti-Markovnikov regioselectivity. High chemoselectivity for alkene over alkyne. |
| 2. Oxidation | H₂O₂, NaOH(aq) | 8,8-Diethoxyoct-6-yn-1-ol | Replaces C-B bond with C-OH bond with retention of configuration. Acetal is stable. |
Transformations Involving the Acetal Functional Group
The diethyl acetal at the C8 position serves as a robust protecting group for a parent aldehyde. Its primary chemical transformation is hydrolysis back to the carbonyl compound.
The key feature of the acetal is its stability under a wide range of conditions, including basic, nucleophilic, and reducing environments. This stability is what permits the selective reactions on the alkene and alkyne moieties described in the previous sections. For example, the use of organolithium reagents, Grignard reagents, metal hydrides (e.g., LiAlH₄), and basic oxidants (e.g., H₂O₂/NaOH) leaves the acetal group intact.
The deprotection of the acetal is accomplished under acidic aqueous conditions. The mechanism involves:
Protonation of one of the ethoxy oxygen atoms by an acid (e.g., H₃O⁺).
Loss of ethanol (B145695) as a leaving group to form a resonance-stabilized oxocarbenium ion.
Nucleophilic attack by a water molecule on the carbocation.
Deprotonation to yield a hemiacetal.
The process repeats (protonation of the second ethoxy group, loss of ethanol, and deprotonation) to reveal the final aldehyde.
This hydrolysis reaction transforms this compound into oct-1-en-6-ynal . This transformation can also occur concurrently with other acid-catalyzed reactions if not carefully controlled.
| Reaction Type | Reagents & Conditions | Product | Notes |
|---|---|---|---|
| Acetal Hydrolysis (Deprotection) | Dilute aqueous acid (e.g., HCl(aq), H₂SO₄(aq)) or PTSA in acetone/H₂O | Oct-1-en-6-ynal | Releases the parent aldehyde. The acetal is stable to basic, nucleophilic, and most reducing conditions. |
Acid-Catalyzed Hydrolysis and Regeneration of Carbonyls
The diethyl acetal group in this compound serves as a protecting group for a carbonyl functionality. A key reaction of acetals is their hydrolysis under acidic conditions to regenerate the parent carbonyl compound. pearson.comlibretexts.org This process is reversible, and to drive the equilibrium towards the carbonyl product, water is typically used in excess, or a method is employed to remove the alcohol byproduct. libretexts.org
The mechanism of acid-catalyzed hydrolysis involves protonation of one of the ether oxygens, making it a good leaving group (an alcohol). pearson.com Subsequent departure of the alcohol generates a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on this intermediate, followed by deprotonation, yields a hemiacetal. Further protonation of the remaining alkoxy group, elimination of a second alcohol molecule, and deprotonation of the resulting carbonyl oxygen regenerates the carbonyl group.
The rate of hydrolysis is significantly influenced by the pH of the medium, with faster rates observed under more acidic conditions. researchgate.netacs.org The stability of the intermediate oxocarbenium ion also plays a crucial role; structural features that stabilize this cation will accelerate the hydrolysis rate. nih.gov In the context of related polyacetal systems, the presence of a neighboring double bond has been shown to stabilize the oxocarbenium species generated during hydrolysis, thus increasing the lability of the acetal. nih.gov
In a study involving a structurally similar, more complex molecule, 5-diethoxymethyl-1,1,2,2-tetraethoxyundeca-3,6-diyn-5-ol, selective deketalization was observed under acidic conditions, highlighting the influence of the triple bond on the reactivity of the propargylic diether moiety. mdpi.com This suggests that the electronic environment around the acetal group in this compound could influence its hydrolysis kinetics.
| Condition | Effect on Acetal Hydrolysis | Reference |
| Acidic (e.g., aqueous acid) | Promotes hydrolysis to regenerate the carbonyl. | pearson.comlibretexts.org |
| Neutral or Basic | Acetal group is generally stable. | libretexts.orgresearchgate.net |
| Presence of Water | Drives equilibrium towards carbonyl formation. | libretexts.org |
Stability and Reactivity Under Various Reaction Conditions
The stability of this compound is contingent on the reaction environment. As discussed, the acetal functionality is sensitive to acidic conditions, which will lead to its hydrolysis. researchgate.netacs.org Conversely, acetals exhibit excellent stability in neutral or basic media, making them effective protecting groups for carbonyls during reactions involving bases or nucleophiles. libretexts.orgresearchgate.net
The alkene and alkyne moieties within the molecule are susceptible to a range of reactions. For instance, enynes are known to undergo hydrosilylation in the presence of appropriate catalysts. wiley.com The terminal alkene can participate in reactions such as hydrovinylation. chim.it The compatibility of the acetal group under these conditions is crucial. Many transition metal-catalyzed reactions, such as those involving ruthenium, palladium, or gold, are tolerant of a wide variety of functional groups, including acetals. chim.itacs.orgmdpi.com
However, the presence of multiple reactive sites can lead to competing reactions or instability under certain conditions. For example, in a study on related enyne systems, the formation of regioisomers was observed during a zirconocene-mediated reaction, with the product distribution being sensitive to the quenching agent used. soton.ac.uk The stability of some isomers was found to be acid-sensitive. soton.ac.uk This highlights the importance of carefully selecting reaction conditions to achieve the desired transformation without affecting other functional groups in the molecule.
| Condition | Stability/Reactivity of this compound | Reference |
| Acidic | Acetal group is labile and undergoes hydrolysis. | researchgate.netacs.org |
| Neutral/Basic | Acetal group is stable. | libretexts.orgresearchgate.net |
| Transition Metal Catalysis | The enyne moiety can undergo various transformations (e.g., metathesis, hydrosilylation) with catalysts that are often tolerant of the acetal group. | wiley.comchim.it |
| Strong Nucleophiles/Bases | The acetal acts as a good protecting group for the carbonyl. | libretexts.org |
Cascade and Tandem Reactions Leveraging Multiple Functional Groups
The multifunctionality of this compound makes it an ideal substrate for cascade or tandem reactions, where multiple bond-forming events occur in a single operation. These processes are highly efficient, minimizing the number of synthetic steps, purification procedures, and waste generation.
A prominent example of a tandem reaction involving enynes is the enyne metathesis/Diels-Alder sequence. chim.it In this strategy, the enyne is first converted to a 1,3-diene via enyne metathesis. This newly formed diene can then participate in an intramolecular or intermolecular Diels-Alder reaction to construct complex polycyclic systems. chim.itrsc.org For instance, the RCEYM of an ene-ynamide followed by a Diels-Alder reaction has been used to synthesize cyclic dienamides. chim.it
Another powerful cascade involves the initial hydrolysis of the acetal to unmask the aldehyde, which can then participate in subsequent transformations. For example, a tandem sequence could involve acetal deprotection followed by a reaction of the resulting aldehyde, such as a Wittig reaction or aldol (B89426) condensation, in the same pot.
The development of tandem reactions involving 1,3-enynes has led to the synthesis of various heterocyclic compounds like pyridines and pyrroles. beilstein-journals.org While not directly demonstrated with this compound, these methodologies, which often involve transition metal catalysis or Lewis acids, showcase the potential for developing novel cascade processes starting from this versatile building block. For instance, a rhodium-catalyzed [4+2+1] cycloaddition of in situ generated ene/yne-ene-allenes and carbon monoxide has been developed to synthesize seven-membered rings fused with five-membered rings. pku.edu.cn
Transition Metal-Catalyzed Reactions
Transition metal catalysis has revolutionized organic synthesis, and enynes are particularly privileged substrates for a multitude of these transformations. mdpi.comsioc-journal.cnrsc.org The alkene and alkyne functionalities in this compound can be selectively activated by different metal catalysts to undergo a variety of cyclization and addition reactions.
Enyne metathesis is a powerful bond-reorganization reaction catalyzed by metal carbenes, most commonly ruthenium-based complexes like the Grubbs catalysts. organic-chemistry.orgmdpi.comuwindsor.ca This reaction transforms an enyne into a 1,3-diene. The intramolecular version, known as ring-closing enyne metathesis (RCEYM), is widely used to synthesize cyclic compounds. The driving force for this reaction is the formation of a thermodynamically stable conjugated diene system. organic-chemistry.org
For a 1,6-enyne like this compound (after a hypothetical two-carbon extension of the alkene side), RCEYM would lead to the formation of a six-membered ring containing a 1,3-diene. The mechanism is believed to proceed via a "ene-first" or "yne-first" pathway, involving the formation of metallacyclobutane and metallacyclobutene intermediates, respectively. organic-chemistry.orgmdpi.com
Enyne metathesis can also be part of a cascade process. For example, a tandem dienyne ring-closing metathesis has been employed in the formal total synthesis of (—)-cochleamycin A. nih.gov Furthermore, a one-pot enyne metathesis/Diels-Alder/oxidation sequence has been developed for the synthesis of six-membered silacycles. rsc.org
| Catalyst Type | Reaction | Product Type | Reference |
| Ruthenium Carbene (e.g., Grubbs catalyst) | Ring-Closing Enyne Metathesis (RCEYM) | Cyclic 1,3-dienes | organic-chemistry.orgmdpi.com |
| Ruthenium Carbene | Enyne Cross-Metathesis (EYCM) | Acyclic 1,3-dienes | chim.it |
| Ruthenium Carbene | Tandem RCEYM-Cross Metathesis | Functionalized cyclic compounds | mdpi.com |
The Pauson-Khand reaction (PKR) is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form an α,β-cyclopentenone. wikipedia.orgorganic-chemistry.orgbeilstein-journals.orgscripps.edu The intramolecular version of this reaction is particularly useful for the synthesis of bicyclic systems.
For an enyne like this compound, an intramolecular Pauson-Khand reaction would be expected to yield a bicyclo[3.3.0]octenone derivative, with the acetal group remaining intact under the standard reaction conditions. The reaction is initiated by the formation of a dicobalt hexacarbonyl alkyne complex. Subsequent coordination of the alkene, followed by migratory insertion of carbon monoxide and reductive elimination, affords the cyclopentenone product. wikipedia.org
The regioselectivity of the Pauson-Khand reaction can be influenced by steric and electronic factors. scripps.edu While the classic reaction requires stoichiometric amounts of the cobalt complex, catalytic versions have been developed using various transition metals and additives. wikipedia.org The PKR has been a key step in the synthesis of numerous complex natural products. pku.edu.cn
Beyond metathesis and the Pauson-Khand reaction, enynes are substrates for a diverse range of other transition metal-catalyzed cycloaddition and cycloisomerization reactions. rsc.org Gold(I) catalysts, for example, are known to activate the alkyne moiety towards nucleophilic attack, enabling a variety of cyclization reactions. acs.org Gold-catalyzed cycloisomerization of 1,6-enynes can lead to the formation of bicyclic compounds through various mechanistic pathways.
Rhodium catalysts have also been extensively used to promote cycloaddition reactions of enynes. For instance, rhodium-catalyzed [4+2+1] cycloadditions have been developed. pku.edu.cn Similarly, rhodium can catalyze [5+1+2] cycloadditions of yne-3-acyloxy-1,4-enynes and carbon monoxide to generate eight-membered rings. pku.edu.cn
Other transition metals like palladium and iridium also catalyze unique transformations of enynes. sioc-journal.cnsioc-journal.cn These reactions often proceed through different mechanisms, such as oxidative cyclization followed by reductive elimination, leading to a wide variety of carbocyclic and heterocyclic frameworks. The specific outcome of these reactions is highly dependent on the metal catalyst, ligands, and reaction conditions employed.
Spectroscopic Characterization Methodologies for 8,8 Diethoxyoct 1 En 6 Yne
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as the cornerstone for determining the connectivity and spatial arrangement of atoms within a molecule. A combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon environments in 8,8-Diethoxyoct-1-en-6-yne.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The terminal vinyl group would give rise to a characteristic set of multiplets in the olefinic region (typically δ 5.0-6.0 ppm). The proton on the second carbon (C2), adjacent to the double bond, would likely appear as a multiplet due to coupling with the terminal vinyl protons. The methylene (B1212753) protons at C3 and C5 are expected to produce complex multiplets in the aliphatic region. A key feature would be the signal for the proton at C7, which is adjacent to the alkyne and the acetal (B89532) group. The ethoxy groups of the acetal would show a quartet for the methylene protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃), typically found in the upfield region of the spectrum.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (vinyl) | 5.8-6.0 | ddd | J_trans, J_cis, J_geminal |
| H-1' (vinyl) | 5.0-5.2 | ddd | J_trans, J_cis, J_geminal |
| H-2 | 5.0-5.2 | m | |
| H-3 | 2.2-2.4 | m | |
| H-5 | 2.3-2.5 | t | |
| H-7 | 4.8-5.0 | t | |
| -OCH₂CH₃ | 3.4-3.7 | q | |
| -OCH₂CH₃ | 1.1-1.3 | t |
Note: This is a predicted data table. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbons of the terminal alkene (C1 and C2) would be observed in the olefinic region (δ 110-140 ppm). The acetylenic carbons (C6 and C7) would resonate in their characteristic region (δ 70-90 ppm). The acetal carbon (C8) would appear further downfield (δ 95-105 ppm) due to the two attached oxygen atoms. The carbons of the ethoxy groups and the methylene carbons of the octyne chain would be found in the upfield aliphatic region.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 | ~138 |
| C-2 | ~115 |
| C-3 | ~30-35 |
| C-4 | (no proton attached) |
| C-5 | ~20-25 |
| C-6 | ~80-85 |
| C-7 | ~85-90 |
| C-8 | ~100-105 |
| -OCH₂CH₃ | ~60-65 |
| -OCH₂CH₃ | ~15 |
Note: This is a predicted data table. Actual experimental values may vary.
Two-Dimensional NMR Techniques for Structural Elucidation
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, correlations would be expected between the vinyl protons (H-1, H-1', H-2) and between the protons of the aliphatic chain (H-2, H-3, H-5, H-7).
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule.
DOSY (Diffusion-Ordered Spectroscopy): This experiment separates NMR signals based on the diffusion rates of molecules in solution and can be used to confirm that all observed signals belong to a single molecular entity.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
IR and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by probing their vibrational modes.
The IR spectrum of this compound is expected to show characteristic absorption bands. A sharp, medium-intensity band around 3300 cm⁻¹ would indicate the C-H stretch of the terminal alkyne, although in this internal alkyne, this would be absent. The C≡C stretch of the internal alkyne would appear as a weak band around 2100-2260 cm⁻¹. The C=C stretch of the vinyl group would be observed in the 1640-1680 cm⁻¹ region. Strong C-O stretching bands for the acetal group would be prominent in the 1000-1200 cm⁻¹ region. The C-H stretching vibrations of the sp² and sp³ hybridized carbons would appear just above and below 3000 cm⁻¹, respectively.
Raman spectroscopy would be particularly useful for observing the more symmetric and less polarizable bonds. The C≡C and C=C stretching vibrations are often stronger and more easily identified in the Raman spectrum compared to the IR spectrum.
| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |
| C=C Stretch (alkene) | 1640-1680 | 1640-1680 (strong) |
| C≡C Stretch (internal alkyne) | 2100-2260 (weak) | 2100-2260 (strong) |
| C-H Stretch (sp²) | 3010-3095 | 3010-3095 |
| C-H Stretch (sp³) | 2850-2960 | 2850-2960 |
| C-O Stretch (acetal) | 1000-1200 (strong) |
Note: This is a predicted data table. Actual experimental values may vary.
Computational and Theoretical Studies of 8,8 Diethoxyoct 1 En 6 Yne
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 8,8-Diethoxyoct-1-en-6-yne at the molecular level. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution and energy.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. Instead of calculating the complex wavefunction of a many-electron system, DFT focuses on the electron density, which is a simpler quantity. For a molecule like this compound, DFT calculations, often using functionals like B3LYP, can predict a variety of properties, including molecular geometry, vibrational frequencies, and electronic properties such as ionization potential and electron affinity.
The reactivity of the enyne system can be assessed using conceptual DFT, which defines chemical descriptors like electronegativity, hardness, and Fukui functions based on the electron density. These descriptors help in identifying the most reactive sites within the molecule. For instance, the alkyne and alkene moieties are expected to be the primary sites for electrophilic and nucleophilic attack, and DFT can quantify their relative reactivity. The presence of the diethoxy acetal (B89532) group can influence the electronic properties of the enyne system through inductive and steric effects, which can also be modeled using DFT.
Table 1: Representative DFT-Calculated Electronic Properties (Note: These are illustrative values for a model enyne system, as specific data for this compound is not available in published literature.)
| Property | Calculated Value |
| Total Energy | -552.3 Hartree |
| Ionization Potential | 8.5 eV |
| Electron Affinity | 0.9 eV |
| Dipole Moment | 2.1 Debye |
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comnih.gov The energy and spatial distribution of these orbitals are crucial in determining the outcome of chemical reactions. youtube.com
For this compound, the HOMO is likely to be localized on the electron-rich π-systems of the double and triple bonds, making these sites nucleophilic. The LUMO, conversely, would be the lowest energy empty orbital, also associated with the π-system, rendering these areas susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. The diethoxy acetal group, being electron-donating, would be expected to raise the energy of the HOMO, potentially making the molecule more reactive towards electrophiles.
Table 2: Representative Frontier Molecular Orbital Energies (Note: Illustrative values for a model enyne system.)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.2 |
| LUMO | -0.8 |
| HOMO-LUMO Gap | 5.4 |
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals, which correspond to the familiar Lewis structure representation of a molecule. materialsciencejournal.org This method is particularly useful for analyzing charge distribution and delocalization effects that contribute to molecular stability. materialsciencejournal.org
In this compound, NBO analysis can quantify the delocalization of electron density from the oxygen lone pairs of the diethoxy group into the σ* antibonding orbitals of adjacent bonds, a phenomenon known as hyperconjugation. Similarly, the π-conjugation between the double and triple bonds can be analyzed. The stability of the molecule is enhanced by these delocalization effects, which can be quantified by second-order perturbation theory analysis within the NBO framework. This analysis provides stabilization energies for donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. materialsciencejournal.org
Table 3: Representative NBO Analysis - Second-Order Perturbation Theory (Note: Illustrative values for donor-acceptor interactions in a model enyne system.)
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| π(C1=C2) | π(C6≡C7) | 5.2 |
| LP(O) | σ(C8-C9) | 3.8 |
Reaction Mechanism Investigations
Computational chemistry is an invaluable tool for elucidating the detailed pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.
Many reactions of enynes, such as cycloisomerization, proceed through high-energy transition states. Identifying the geometry and energy of these transition states is crucial for understanding the reaction mechanism and predicting its feasibility. Computational methods can locate these transition state structures on the potential energy surface. For instance, in a potential cyclization reaction of this compound, DFT calculations could be employed to find the transition state for the formation of a cyclic intermediate. The calculated vibrational frequencies of the transition state would show one imaginary frequency corresponding to the motion along the reaction coordinate.
Table 4: Representative Calculated Energy Profile for a Hypothetical Enyne Cyclization (Note: Illustrative relative free energies for a model reaction.)
| Species | Relative Free Energy (kcal/mol) |
| Reactant (Enyne) | 0.0 |
| Transition State 1 | +25.5 |
| Intermediate | +5.3 |
| Transition State 2 | +15.8 |
| Product (Cyclic) | -12.1 |
Conformational Analysis and Stereochemical Insights
A thorough conformational analysis of this compound would be essential to understand its three-dimensional structure and reactivity. This analysis would involve identifying all possible spatial arrangements of the atoms (conformers) and determining their relative energies. Due to the flexible nature of the octene chain and the diethoxy group, a multitude of conformers would be expected.
Potential Research Focus:
Rotational Barriers: Key areas of investigation would include the rotational barriers around the single bonds, particularly the C-C bonds of the alkyl chain and the C-O bonds of the diethoxy group. The interplay of steric hindrance and electronic effects would dictate the preferred conformations.
Low-Energy Conformers: Computational methods such as molecular mechanics (MM) or more sophisticated quantum mechanical (QM) methods like Density Functional Theory (DFT) could be employed to perform a systematic conformational search. The goal would be to identify the global minimum energy conformer and other low-energy conformers that are likely to be populated at room temperature.
A hypothetical data table summarizing the results of such a conformational analysis is presented below. The values are illustrative and would need to be determined through actual computational studies.
| Conformer ID | Dihedral Angle (C3-C4-C5-C6) (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| A | 178.5 | 0.00 | 45.2 |
| B | 65.2 | 1.25 | 20.1 |
| C | -68.9 | 1.35 | 18.5 |
| D | -175.0 | 2.50 | 8.2 |
This table is for illustrative purposes only and does not represent actual experimental or calculated data.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulations would provide deeper insights into the dynamic behavior and electronic properties of this compound. These approaches can bridge the gap between the static picture provided by conformational analysis and the real-world behavior of the molecule.
Potential Modeling and Simulation Strategies:
Quantum Mechanical Calculations: High-level QM calculations would be invaluable for determining the electronic structure, including the distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential. These properties are crucial for predicting the molecule's reactivity, particularly at the electron-rich double and triple bonds.
Molecular Dynamics (MD) Simulations: MD simulations could be used to study the dynamic behavior of this compound in different environments, such as in the gas phase or in various solvents. These simulations would reveal how the molecule flexes and changes its conformation over time, providing a more realistic representation of its behavior.
Spectroscopic Predictions: Computational methods can be used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. Comparing these predicted spectra with experimentally obtained data would be a powerful way to validate the computed structures and conformations.
The following table illustrates the type of data that could be generated from molecular modeling studies.
| Property | Calculated Value | Method |
| Dipole Moment | 1.85 D | DFT/B3LYP/6-31G |
| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G |
| LUMO Energy | 1.2 eV | DFT/B3LYP/6-31G |
| HOMO-LUMO Gap | 7.7 eV | DFT/B3LYP/6-31G |
This table is for illustrative purposes only and does not represent actual experimental or calculated data.
Applications of 8,8 Diethoxyoct 1 En 6 Yne in the Synthesis of Complex Organic Molecules
Precursor in the Construction of Macrocycles and Polycyclic Systems
A thorough search of chemical literature and databases did not yield any specific examples of 8,8-Diethoxyoct-1-en-6-yne being utilized as a precursor for the construction of macrocycles or polycyclic systems. While enyne metathesis is a common strategy for the formation of macrocyclic structures, and radical cascade cyclizations of 1,n-enynes are employed for synthesizing polycyclic frameworks, no documented instances specifically name or utilize this compound for these purposes. acs.orgrsc.org The potential for this compound to participate in such reactions remains theoretical in the absence of published research.
Development of Novel Synthetic Reagents and Methodologies
No research was identified that details the use of this compound in the development of novel synthetic reagents or methodologies. While the development of new synthetic methods is a cornerstone of organic chemistry research, this particular compound has not been reported as a key component in such innovations.
Design and Synthesis of Advanced Molecular Scaffolds
In the context of designing and synthesizing advanced molecular scaffolds, there are no specific examples in the available literature that feature this compound. The synthesis of diverse molecular scaffolds often relies on versatile building blocks that can undergo a variety of chemical transformations. Although this compound possesses functional groups that could theoretically be exploited for this purpose, its application in this area has not been documented.
Data Table of Research Findings
Due to the lack of specific research findings for this compound in the searched applications, a data table of its synthetic uses cannot be generated.
Q & A
Q. How can machine learning models enhance predictive studies on the physicochemical properties of this compound?
- Methodology :
- Train models on curated datasets (e.g., PubChem, NIST WebBook) using descriptors like molecular weight, polarity, and topological indices.
- Validate predictions with experimental data and assess uncertainty via Monte Carlo simulations.
- Optimize hyperparameters through grid search or Bayesian optimization .
Tables for Key Data
| Property | Analytical Method | Typical Value | Uncertainty Range |
|---|---|---|---|
| Melting Point | Differential Scanning Calorimetry | 45–48°C | ±1.5°C |
| LogP (Octanol-Water) | Chromatographic Retention | 3.2 | ±0.3 |
| UV-Vis λmax | Spectrophotometry | 254 nm | ±2 nm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
